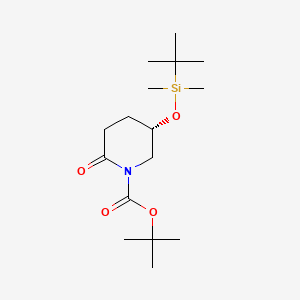
(R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of both an amino group and a trifluoromethyl group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that contains a trifluoromethyl group.
Amination: The aromatic compound undergoes a nucleophilic substitution reaction with an appropriate amine source to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-enantiomer is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride often involves scalable and cost-effective methods such as:
Catalytic Hydrogenation: Using heterogeneous catalysts to selectively hydrogenate nitriles or imines to primary amines.
Reductive Amination: Employing transition metal catalysts to achieve reductive amination of carbonyl compounds with ammonia or amines.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated and aminated aromatic compounds.
Aplicaciones Científicas De Investigación
®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- ®-4-(1-Aminoethyl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride
- ®-2-(1-Aminoethyl)-4-fluorophenol hydrochloride
- ®-4-(1-Aminoethyl)aniline hydrochloride
Uniqueness
®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the aromatic ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.
Propiedades
IUPAC Name |
3-[(1R)-1-aminoethyl]-5-(trifluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2.ClH/c1-5(13)6-2-7(9(10,11)12)4-8(14)3-6;/h2-5H,13-14H2,1H3;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPXUVZNJOWGIG-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)N)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)N)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Propanamine, 3-[(5-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-](/img/structure/B8197353.png)



![(4S,5S)-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B8197387.png)

